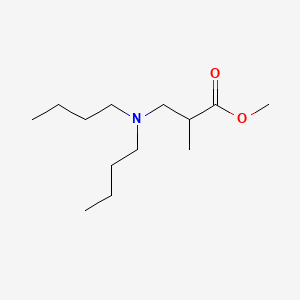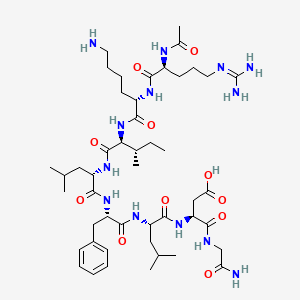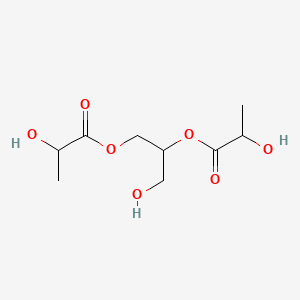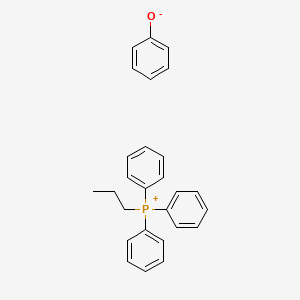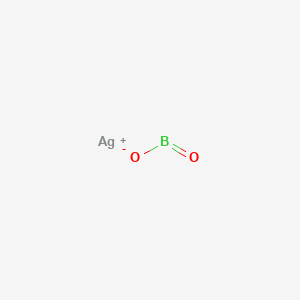
3,4-Dibromohexahydrophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromohexahydrophthalic acid: is an organic compound with the molecular formula C8H10Br2O4 It is a derivative of hexahydrophthalic acid, where two bromine atoms are substituted at the 3 and 4 positions of the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromohexahydrophthalic acid typically involves the bromination of hexahydrophthalic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a low range to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions: 3,4-Dibromohexahydrophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Reduction Reactions: The compound can be reduced to form hexahydrophthalic acid or other derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiourea for thiol substitution.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include 3,4-dihydroxyhexahydrophthalic acid, 3,4-diaminohexahydrophthalic acid, and 3,4-dithihexahydrophthalic acid.
Reduction Reactions: Products include hexahydrophthalic acid and its derivatives.
Oxidation Reactions: Products include more oxidized forms of the original compound.
科学研究应用
Chemistry: 3,4-Dibromohexahydrophthalic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can be used to investigate the interactions of brominated compounds with enzymes and other biomolecules.
Medicine: While not directly used as a drug, this compound can be used in the development of pharmaceuticals. It serves as a precursor for the synthesis of potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as a flame retardant due to the presence of bromine atoms.
作用机制
The mechanism of action of 3,4-Dibromohexahydrophthalic acid involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can affect enzyme activity, protein-protein interactions, and other cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
3,4-Dichlorohexahydrophthalic acid: Similar structure but with chlorine atoms instead of bromine.
3,4-Difluorohexahydrophthalic acid: Similar structure but with fluorine atoms instead of bromine.
3,4-Diiodohexahydrophthalic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness: 3,4-Dibromohexahydrophthalic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with biological molecules. The bromine atoms also contribute to the compound’s flame-retardant properties, making it valuable in industrial applications.
属性
CAS 编号 |
48140-98-3 |
|---|---|
分子式 |
C8H10Br2O4 |
分子量 |
329.97 g/mol |
IUPAC 名称 |
3,4-dibromocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10Br2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h3-6H,1-2H2,(H,11,12)(H,13,14) |
InChI 键 |
DIPJGMPDQLOXKH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C(C1C(=O)O)C(=O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


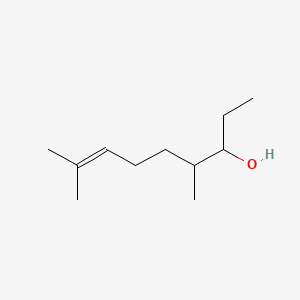
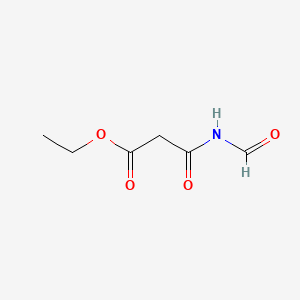
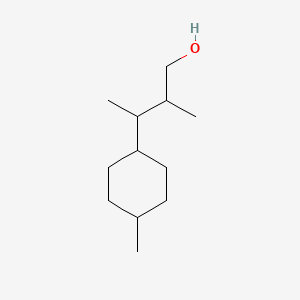
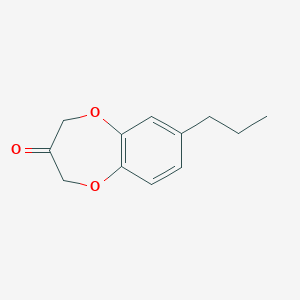

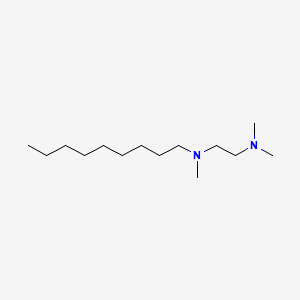
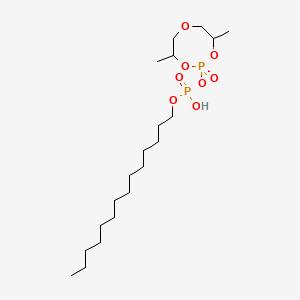
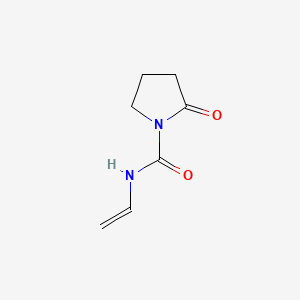
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
